molecular formula C30H28N4OS B12218885 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B12218885
M. Wt: 492.6 g/mol
InChI Key: UCYJKFPYGADRNS-UHFFFAOYSA-N
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Description

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, dimethyl, and phenyl groups, as well as a sulfanyl and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyrazole and a suitable diketone, under acidic or basic conditions.

    Introduction of the benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of the sulfanyl group: This step involves the nucleophilic substitution of a suitable thiol reagent onto the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the acetamide moiety: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide
  • 2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-phenylacetamide

Uniqueness

2-({6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide stands out due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This unique substitution pattern can lead to different interactions with molecular targets and distinct properties compared to similar compounds.

Properties

Molecular Formula

C30H28N4OS

Molecular Weight

492.6 g/mol

IUPAC Name

2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C30H28N4OS/c1-20-14-16-25(17-15-20)32-27(35)19-36-30-26(18-23-10-6-4-7-11-23)21(2)31-29-28(22(3)33-34(29)30)24-12-8-5-9-13-24/h4-17H,18-19H2,1-3H3,(H,32,35)

InChI Key

UCYJKFPYGADRNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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